Lipophilicity (LogP) Comparison: 3-Chloro-4-methyl vs. 4-Chloro-3-methyl Positional Isomer
1-(3-Chloro-4-methylphenyl)ethan-1-amine exhibits a calculated LogP of 2.49 [1], while the positional isomer 1-(4-chloro-3-methylphenyl)ethan-1-amine (CAS 105321-53-7) shows an XLogP3-AA value of 2.2 [2]. This difference of 0.29 LogP units indicates moderately higher lipophilicity for the 3-chloro-4-methyl substitution pattern, which may influence membrane permeability and metabolic stability in downstream drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 (calculated) |
| Comparator Or Baseline | 1-(4-Chloro-3-methylphenyl)ethan-1-amine: XLogP3-AA = 2.2 |
| Quantified Difference | ΔLogP = +0.29 |
| Conditions | Computed LogP values from ChemSrc (target) and PubChem XLogP3-AA (comparator) |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability, a critical factor in central nervous system drug design.
- [1] ChemSrc. 1-(3-Chloro-4-methylphenyl)ethan-1-amine. CAS 105321-42-4. LogP 2.49. View Source
- [2] PubChem. (S)-1-(4-Chloro-3-methylphenyl)ethanamine. CID 44828503. XLogP3-AA 2.2. View Source
